N-[2-(Phenylselanyl)cyclohexyl]benzamide
Description
Properties
CAS No. |
114290-37-8 |
|---|---|
Molecular Formula |
C19H21NOSe |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(2-phenylselanylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NOSe/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
InChI Key |
YOWZYGGHRPSWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclohexylamine Intermediate Approach
This method adapts strategies from N-cyclohexyl-2-benzothiazolesulfenamide (CBS) synthesis, replacing sulfur with selenium:
Step 1: Synthesis of 2-(Phenylselanyl)cyclohexanamine
- Reaction :
$$
\text{Cyclohexene oxide} + \text{PhSeH} \xrightarrow{\text{Base}} \text{2-(PhSe)cyclohexanol} \rightarrow \text{2-(PhSe)cyclohexanamine (via Curtius rearrangement)}
$$ - Conditions :
Step 2: Amidation with Benzoyl Chloride
- Procedure :
- Workup :
Theoretical Yield : 85–92% (estimated from analogous benzamide syntheses)
Route 2: Direct Selenylation of Preformed Benzamide
Modifies N-(2-phenylethyl)benzamide methods by introducing selenium post-amidation:
Step 1: Synthesis of N-(2-Bromocyclohexyl)benzamide
- Reagents :
Step 2: Selenide Coupling
- Ullmann-type Reaction :
$$
\text{N-(2-BrC₆H₁₀)benzamide} + \text{PhSeSePh} \xrightarrow{\text{Cu, DMF}} \text{Target}
$$ - Conditions :
- 110°C, 24 hrs
- 2 eq. PhSeSePh, 10 mol% CuI
Advantages :
- Avoids handling volatile PhSeH
- Higher functional group tolerance
Comparative Analysis of Methodologies
Critical Reaction Parameters
Temperature Control
Catalytic Systems
Solvent Selection
- Water : Ideal for amidation steps (prevents selenide decomposition).
- DMF : Required for copper-mediated couplings in Route 2.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenylselanyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexylbenzamide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclohexylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Phenylselanyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of N-[2-(Phenylselanyl)cyclohexyl]benzamide involves its ability to interact with biological molecules through the phenylselanyl group. This group can undergo redox reactions, which can modulate the oxidative state of cells and influence various biochemical pathways. The compound may target specific enzymes or proteins involved in oxidative stress responses, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Selenium vs. Halogens/Others : The phenylselanyl group in the target compound enhances antioxidant activity compared to chloro or methoxy substituents. For instance, THHEB (IC₅₀ = 22.8 µM for DPPH scavenging) is less potent than selanyl analogs like N-(3-methylbutyl)-2-(phenylselanyl)benzamide, which shows superior H₂O₂ scavenging .
- Pharmacological Targets: Substituents dictate target specificity. U-47700 (3,4-dichloro + dimethylamino) binds opioid receptors , while phenylselanyl derivatives target redox pathways and cancer cells .
Antioxidant and Anticancer Activities
Table 2: Antioxidant and Anticancer Data
Key Findings :
- Phenylselanyl vs. Hydroxy Groups : The selanyl group’s redox activity outperforms hydroxy groups in ROS scavenging. For example, THHEB’s DPPH IC₅₀ (22.8 µM) is higher (less potent) than selanyl derivatives, which show TEAC values comparable to Trolox .
- Anticancer Selectivity : The menthyl-substituted phenylselanyl benzamide exhibits superior antiproliferative activity, suggesting steric and lipophilic effects enhance cell uptake .
Key Insights :
- Synthetic Accessibility : Phenylselanyl derivatives require specialized selenylation steps, whereas chloro or methoxy analogs (e.g., Rip-B) are synthesized via straightforward amidation .
- Yield Challenges: U-47700’s low yield (21.3%) reflects the complexity of introducing dimethylamino and chloro groups .
Mechanistic and Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs. Electron-Withdrawing Groups : Selenium’s electron-donating nature enhances redox activity, while chloro groups (electron-withdrawing) favor receptor binding (e.g., U-47700’s opioid agonism) .
- Conformational Flexibility : The cyclohexyl ring’s chair conformation in the target compound may optimize binding to sigma receptors or antioxidant enzymes, contrasting with planar aromatic systems in THHEB .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(Phenylselanyl)cyclohexyl]benzamide, and how can reaction conditions be optimized for yield?
- Methodology : A typical approach involves ring-opening reactions of 2-oxazolines with selenol nucleophiles. For example, refluxing benzamide derivatives with phenylselenol precursors in methanol under inert conditions (e.g., nitrogen) for 2–4 hours, followed by recrystallization from methanol or ethanol to purify the product . Optimization may include varying temperature (60–80°C), stoichiometry of selenol reagents (1.2–1.5 equivalents), and reaction time (monitored via TLC/HPLC).
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and Se-C bonds (~600–650 cm⁻¹).
- NMR (¹H/¹³C) : Identify cyclohexyl proton environments (δ 1.2–2.8 ppm) and benzamide aromatic protons (δ 7.3–8.1 ppm). Selenium’s anisotropic effects may cause signal splitting .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., selenium’s natural isotope abundance at m/z 80/82) .
Q. What stability considerations are critical for handling selenium-containing benzamides?
- Methodology : Selenium derivatives are prone to oxidation. Store compounds under inert atmospheres (argon) at –20°C in amber vials. Assess stability via accelerated degradation studies (e.g., exposure to light, O₂, or humidity) monitored by HPLC. Use antioxidants like BHT (0.1% w/v) in stock solutions to prevent Se–C bond cleavage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodology :
- Structural analogs : Synthesize derivatives with variations in the phenylselanyl group (e.g., substituents like –CF₃, –OCH₃) or cyclohexyl ring (e.g., axial vs. equatorial substituents).
- Biological assays : Screen for antioxidant, anti-inflammatory, or enzyme inhibitory activity (e.g., COX-2, GPx mimics) using cell-based models or enzymatic kits. Compare IC₅₀ values and correlate with electronic/steric properties (Hammett σ, logP) .
- Computational modeling : Perform docking studies to predict binding interactions with target proteins (e.g., glutathione peroxidase) .
Q. What mechanistic insights govern the reactivity of the phenylselanyl group in C–H functionalization reactions?
- Methodology : Investigate selenium’s role in directing C–H activation using Cu(II)-mediated oxidation (e.g., methoxylation/chlorination). Under basic conditions, the benzamide directs organometallic C–H activation, while acidic conditions favor single-electron-transfer pathways. Monitor regioselectivity via LC-MS and isotopic labeling (e.g., D₂O exchange experiments) .
Q. How can researchers resolve contradictions in analytical data (e.g., NMR splitting vs. computational predictions)?
- Methodology :
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., cyclohexyl chair-flipping).
- DFT calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- X-ray crystallography : Resolve ambiguity by determining the crystal structure, particularly for selenium’s stereoelectronic effects .
Q. What strategies are effective for detecting trace impurities or novel analogs in synthesized batches?
- Methodology :
- LC-HRMS/MS : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (MeCN/H₂O + 0.1% formic acid). Use fragmentation patterns to identify impurities (e.g., de-selenated byproducts).
- Retrosynthetic analysis : Cross-reference with databases (e.g., SciFinder) to flag unexpected analogs, as seen in opioid benzamide research .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the selanyl group.
- SAR : Correlate selenium’s electronegativity with bioactivity; bulky substituents may enhance metabolic stability.
- Regulatory compliance : While the compound is not listed in controlled substance schedules, document analogs’ structural deviations from regulated opioids (e.g., U-47700 lacks the phenylselanyl moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
